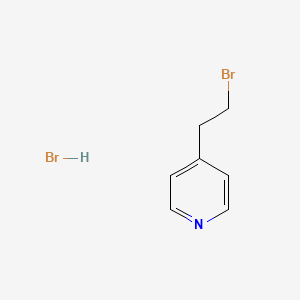

4-(2-Bromoethyl)pyridine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-bromoethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZGISUYWRVVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-01-2 | |

| Record name | 4-(2-bromoethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine Hydrobromide: Properties, Reactivity, and Application

Abstract: This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)pyridine hydrobromide, a key building block in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis considerations, and reactivity, with a particular focus on its application as an alkylating agent. A detailed, field-proven protocol for N-alkylation is provided, complete with mechanistic rationale and a visual workflow diagram. Safety, handling, and spectroscopic characterization are also discussed to provide a holistic resource for laboratory application.

Introduction: The Strategic Importance of the Pyridylethyl Moiety

In the landscape of drug discovery and development, the pyridine ring is a privileged scaffold, present in a multitude of biologically active compounds. The introduction of functionalized side chains to this core is a critical strategy for modulating pharmacological properties such as receptor affinity, selectivity, and pharmacokinetics. This compound serves as a premier reagent for introducing the 4-pyridylethyl group, a motif found in compounds targeting a range of biological systems.

Its utility stems from the dual nature of the molecule: the pyridine ring, which can engage in hydrogen bonding and π-stacking interactions, and the reactive bromoethyl group, which acts as a potent electrophile for forging new carbon-heteroatom bonds. The hydrobromide salt form enhances the compound's stability and handling characteristics compared to its freebase, making it a reliable and practical tool in complex synthetic sequences.[1] This guide aims to provide the foundational knowledge and practical insights required to effectively utilize this versatile reagent.

Compound Identification and Physicochemical Properties

Precise identification is paramount for experimental reproducibility. This compound is distinguished from its common isomer, 2-(2-bromoethyl)pyridine hydrobromide, and the related 4-(bromomethyl)pyridine hydrobromide. The key physicochemical properties are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | 4-(2-bromoethyl)pyridine;hydrobromide | |

| CAS Number | 120277-01-2 | [2] |

| Molecular Formula | C₇H₉Br₂N | [3] |

| Molecular Weight | 266.96 g/mol | [3] |

| Appearance | White to light yellow powder/crystalline solid | [4] |

| Melting Point | 185 - 190 °C | |

| Solubility | Soluble in methanol.[4] Solubility in other polar aprotic solvents like DMF and DMSO is expected for reaction purposes. | |

| SMILES | C1=CN=CC=C1CCBr.Br | [3] |

| InChI Key | LSZGISUYWRVVJL-UHFFFAOYSA-N |

Synthesis and Purification Insights

While this compound is commercially available, understanding its synthesis provides context for potential impurities. A common and effective laboratory-scale synthesis involves the treatment of the corresponding alcohol, 4-(2-hydroxyethyl)pyridine, with concentrated hydrobromic acid (HBr).[5]

The mechanism proceeds via protonation of the hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule in an Sₙ2 reaction to form the bromoethyl side chain. The pyridine nitrogen is simultaneously protonated by the excess acid to form the stable hydrobromide salt.

Reaction: Py-CH₂CH₂-OH + 2 HBr → [PyH⁺]-CH₂CH₂-Br + H₂O + Br⁻

Purification is typically achieved by recrystallization from a suitable solvent system, such as isopropanol or ethanol/ether, to yield the final product as a crystalline solid.[5]

Core Reactivity: The Bromoethyl Group as an Electrophilic Handle

The primary value of this compound in synthesis lies in the reactivity of its terminal bromide. The electron-withdrawing effect of the adjacent pyridinium ring enhances the electrophilicity of the methylene carbon to which the bromine is attached, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[1]

Common nucleophiles include:

-

Amines (Primary and Secondary): Leading to the formation of secondary and tertiary amines, respectively. This is one of the most important applications in drug development.

-

Thiols: Forming thioethers.

-

Alcohols/Phenols: Forming ethers, often requiring a strong base for deprotonation.

-

Carboxylates: Forming esters.

Mechanistic Considerations for N-Alkylation

The N-alkylation of a primary or secondary amine is a cornerstone application. The reaction requires a non-nucleophilic base to serve two critical functions:

-

Neutralize the Hydrobromide Salt: The starting material is a salt. The base neutralizes the HBr, liberating the freebase form of 4-(2-bromoethyl)pyridine in situ.

-

Deprotonate the Nucleophile: In many cases, the base also deprotonates the reacting amine (or other nucleophile), increasing its nucleophilicity and reaction rate.

The choice of base and solvent is critical to prevent side reactions, such as elimination (E2) which would form 4-vinylpyridine, or over-alkylation, particularly when reacting with primary amines.[6]

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol describes a robust method for the mono-alkylation of a generic primary amine (R-NH₂) using this compound.

Rationale and Self-Validation

-

Choice of Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and intermediates but does not participate in the reaction. Its high boiling point allows for heating to increase reaction rates if necessary.[6]

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and non-nucleophilic base. It is strong enough to deprotonate most primary amines to enhance nucleophilicity and neutralize the HBr byproduct. Being a solid, it is easily removed by filtration during workup.[6]

-

Inert Atmosphere (Nitrogen/Argon): This prevents the introduction of atmospheric moisture, which could quench the base or participate in side reactions, and oxygen, which could degrade sensitive substrates.

-

Temperature Control: The reaction is initiated at room temperature. Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction if monitoring shows slow progress. This avoids high temperatures that might favor elimination or decomposition.

-

Reaction Monitoring (TLC): Thin-Layer Chromatography is an essential self-validating step. By spotting the starting amine, the alkylating agent, and the co-spotted reaction mixture, one can visually track the consumption of the starting materials and the formation of a new, typically more polar, product spot.

Detailed Step-by-Step Procedure

-

Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.) and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

-

Solvent Addition: Add anhydrous DMF (to achieve a concentration of approx. 0.2-0.5 M with respect to the amine).

-

Inerting the System: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirring suspension in one portion.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress every 1-2 hours using TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). If the reaction is sluggish, gently heat the mixture to 40-60 °C.

-

Workup - Quenching: Once the starting amine is consumed (as indicated by TLC), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Workup - Extraction: Extract the aqueous phase with an appropriate organic solvent, such as ethyl acetate (3x the volume of the aqueous phase). The product is expected to be in the organic layer.

-

Workup - Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the N-alkylation protocol described above.

Caption: Workflow for N-alkylation using 4-(2-Bromoethyl)pyridine HBr.

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this specific compound is elusive, its ¹H NMR and IR spectra can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: (Predicted, in DMSO-d₆)

-

Pyridine Protons: Two distinct signals are expected in the aromatic region (δ 7.5-9.0 ppm). The protons ortho to the nitrogen (at C2 and C6) will be the most deshielded and appear furthest downfield as a doublet. The protons meta to the nitrogen (at C3 and C5) will appear slightly upfield, also as a doublet.

-

Ethyl Chain Protons (-CH₂-CH₂-): Two triplets are expected. The methylene group attached to the bromine (-CH₂-Br) will be downfield around δ 3.7-3.9 ppm due to the deshielding effect of the halogen. The methylene group attached to the pyridine ring (Py-CH₂-) will appear further upfield, around δ 3.2-3.4 ppm. Each will be split into a triplet by the adjacent methylene group.

-

Pyridinium Proton (N-H): A broad singlet may be observed at a very downfield chemical shift (>10 ppm), which would disappear upon a D₂O shake.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A very broad and strong absorption band from ~2500-3200 cm⁻¹ is characteristic of the N-H stretch in the pyridinium hydrobromide salt.

-

C=N, C=C Stretches: Aromatic ring stretching vibrations will appear in the ~1610-1450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl chain will be just below 3000 cm⁻¹.

-

C-Br Stretch: A weak to medium intensity band in the fingerprint region, typically around 650-550 cm⁻¹.

-

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is classified as corrosive and an irritant. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of the powder.

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere and in a freezer at -20°C for long-term stability.[7]

-

In case of Exposure:

-

Skin: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a highly valuable and versatile reagent for synthetic and medicinal chemists. Its well-defined reactivity as an electrophile, coupled with the desirable properties of the pyridylethyl moiety it installs, makes it a strategic choice for the synthesis of complex molecular architectures and the development of novel therapeutics. By understanding its physicochemical properties, reactivity profile, and safe handling requirements, researchers can effectively leverage this compound to advance their scientific objectives.

References

- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 2. 4-Bromo-(2-hydroxyethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 120277-01-2 | VEA27701 [biosynth.com]

- 4. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]

- 7. 120277-01-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine hydrobromide

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 4-(2-Bromoethyl)pyridine hydrobromide. We will delve into its core attributes, synthesis, applications, and safety protocols, providing the field-proven insights necessary for its effective utilization in a laboratory and developmental setting.

Core Compound Identification and Physicochemical Profile

This compound is a heterocyclic building block valued for its utility in organic synthesis. It consists of a pyridine ring substituted at the 4-position with a bromoethyl group; the pyridine nitrogen is protonated and paired with a bromide counter-ion to form the hydrobromide salt. This salt form generally confers greater stability and improved handling characteristics compared to the corresponding free base.

The primary CAS number for this compound is 120277-01-2 [1][2].

Chemical Structure:

(Simplified 2D representation)

Key Physicochemical Data:

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 120277-01-2 | [1][2] |

| Molecular Formula | C₇H₉Br₂N | [1] |

| Molecular Weight | 266.96 g/mol | [1] |

| IUPAC Name | 4-(2-bromoethyl)pyridine;hydrobromide | N/A |

| Appearance | White to light yellow powder or crystalline solid | [3] |

| Solubility | Soluble in methanol | [3] |

| Storage | Store under inert atmosphere, in a freezer (-20°C) | [2] |

Synthesis and Purification: A Practical Workflow

The synthesis of alkylated pyridine hydrobromides is a cornerstone of heterocyclic chemistry. The bromoethyl moiety is a potent electrophile, making this compound a valuable reagent for introducing the pyridyl-ethyl group into various molecular scaffolds.

Causality in Synthetic Choices

The choice of a synthetic route is governed by starting material availability, reaction efficiency, and safety. A common and effective method involves the bromination of the corresponding alcohol, 4-pyridine-ethanol, using a strong brominating agent like hydrobromic acid (HBr). Using concentrated HBr serves a dual purpose: it acts as the brominating agent for the hydroxyl group via an SN2 mechanism and provides the hydrobromide salt in a single pot reaction, which often aids in purification by crystallization.

Experimental Protocol: Synthesis from 4-Pyridine-ethanol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

4-Pyridine-ethanol

-

48% Hydrobromic acid (HBr)

-

Diethyl ether (or other suitable anti-solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1.0 equivalent of 4-pyridine-ethanol.

-

Addition of HBr: Slowly add an excess (approx. 3.0-4.0 equivalents) of 48% aqueous hydrobromic acid to the flask. The addition may be exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux (typically around 120-125°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient activation energy to drive the nucleophilic substitution of the hydroxyl group.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HBr and water, typically yielding a viscous oil or semi-solid.

-

Crystallization: The crude residue is triturated with a suitable anti-solvent, such as cold diethyl ether, to induce precipitation of the hydrobromide salt. The solid is then collected by vacuum filtration.

-

Purification: The collected solid can be further purified by recrystallization from a solvent system like ethanol/ether to yield the final product with high purity.

-

Drying: The purified crystals are dried under vacuum to remove residual solvents.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

References

An In-Depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)pyridine Hydrobromide from 4-Pyridineethanol

This guide provides a comprehensive overview of the synthesis of 4-(2-bromoethyl)pyridine hydrobromide, a critical building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, and outlines the necessary analytical characterization and safety considerations. Our focus is on not just the procedural steps but the scientific rationale that underpins this important transformation, ensuring a reproducible and scalable process.

Strategic Importance in Medicinal Chemistry

This compound is a versatile bifunctional molecule, incorporating a nucleophilic pyridine ring and a reactive bromoethyl side chain. This unique structural arrangement makes it a highly valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. The pyridine moiety is a common scaffold in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The bromoethyl group serves as a reactive handle for introducing the pyridine core into larger molecular architectures through nucleophilic substitution reactions. This intermediate is instrumental in the development of novel antiviral and antimicrobial agents, among other therapeutic classes.[1][2]

The Chemistry of Transformation: From Alcohol to Alkyl Bromide

The conversion of 4-pyridineethanol to this compound is a classic example of a nucleophilic substitution reaction, specifically the conversion of an alcohol to an alkyl bromide using hydrobromic acid (HBr). The reaction proceeds via an SN2 mechanism, the key steps of which are outlined below.

Mechanistic Pathway

The reaction is initiated by the protonation of the hydroxyl group of 4-pyridineethanol by the strong acid, HBr. This is a crucial activation step as the hydroxyl group (-OH) is a poor leaving group, whereas its protonated form, the oxonium ion (-OH2+), is an excellent leaving group (a neutral water molecule).

Following protonation, the bromide ion (Br-), a good nucleophile, attacks the electrophilic carbon atom bearing the oxonium ion in a concerted fashion. This backside attack displaces the water molecule, leading to the formation of the C-Br bond and inversion of stereochemistry if the carbon were chiral. In this case, the primary carbon of the ethyl side chain is achiral. The pyridine nitrogen is also protonated by the excess HBr to form the hydrobromide salt.

Reaction Scheme:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to these procedures is critical for achieving a high yield and purity of the final product.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Concentration | Quantity | Supplier Notes |

| 4-Pyridineethanol | C₇H₉NO | 123.15 | 98% | 10.0 g | Ensure dryness |

| Hydrobromic Acid | HBr | 80.91 | 48% in H₂O | 90 mL | Use in a fume hood |

| Isopropanol | C₃H₈O | 60.10 | Reagent Grade | As needed | For recrystallization |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | As needed | For precipitation |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridineethanol (10.0 g, 81.2 mmol).

-

Addition of HBr: In a well-ventilated fume hood, carefully add 48% hydrobromic acid (90 mL) to the flask. The addition is exothermic, and the solution will become warm.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess hydrobromic acid and water under reduced pressure using a rotary evaporator. This will yield a viscous, crude solid.

-

Purification by Recrystallization:

-

Dissolve the crude solid in a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize the precipitation of the product.

-

Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold isopropanol, followed by cold diethyl ether.

-

-

Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow:

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Data Analysis

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

| Property | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 189-192 °C (for the analogous 4-(bromomethyl)pyridine hydrobromide) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.8 (d, 2H, pyridine-H), ~7.9 (d, 2H, pyridine-H), ~3.8 (t, 2H, -CH₂Br), ~3.3 (t, 2H, -CH₂-pyridine) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~150 (C-quaternary), ~145 (CH-pyridine), ~125 (CH-pyridine), ~35 (-CH₂Br), ~30 (-CH₂-pyridine) |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C-H (aromatic and aliphatic), C=N, C=C, and C-Br stretching vibrations. |

Note on NMR Data: The provided chemical shifts are estimations based on analogous structures and general principles of NMR spectroscopy.[3][4][5][6][7] Actual values may vary slightly depending on the solvent and experimental conditions. The pyridine protons are expected to appear as doublets, and the ethyl protons as triplets, with a typical coupling constant (J) of 6-8 Hz.[7]

Safety and Handling

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-equipped laboratory.

-

Hydrobromic Acid (48%): Highly corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled. Always handle 48% HBr in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

This compound: This compound is a derivative of pyridine and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic solutions should be neutralized before disposal.

Conclusion

The synthesis of this compound from 4-pyridineethanol via reaction with hydrobromic acid is a robust and reliable method for producing this key pharmaceutical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable compound for their drug discovery and development programs.

References

- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 2. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 3. bmse000432 Pyridine at BMRB [bmrb.io]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. benchchem.com [benchchem.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility of 4-(2-Bromoethyl)pyridine hydrobromide in common organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Bromoethyl)pyridine hydrobromide in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This compound is a key building block in medicinal chemistry, yet its solubility profile in common organic solvents is not well-documented in publicly available literature. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It provides a comprehensive theoretical framework for understanding the solubility of this compound, detailed, field-proven experimental protocols for its systematic determination, and a robust methodology for data interpretation and reporting. By synthesizing first principles of chemical interactions with practical, step-by-step workflows, this document empowers research teams to generate the reliable, high-quality solubility data essential for process optimization and accelerated drug development timelines.

Introduction: The Critical Need for Solubility Data

This compound (C₇H₉Br₂N, MW: 266.96 g/mol ) is a heterocyclic compound widely utilized as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its structure, featuring a reactive bromoethyl group and a pyridine ring, makes it a versatile intermediate for introducing the pyridylethyl moiety into target structures.

The efficiency of synthetic reactions, the design of crystallization and purification processes, and the ultimate formulation of a drug product are all critically dependent on a thorough understanding of the solubility of the intermediates and the final API.[4] A lack of reliable solubility data can lead to suboptimal reaction conditions, inefficient purification, and significant delays in process development.

This guide addresses the current information gap by providing a comprehensive framework for determining the solubility of this compound. We will first analyze its molecular structure to predict its general solubility behavior before outlining rigorous experimental protocols for generating both qualitative and quantitative data.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its molecular characteristics.

-

Structure and Polarity: The molecule consists of a polar pyridine ring and a bromoethyl side chain. More importantly, it is a hydrobromide salt.[1] The nitrogen atom on the pyridine ring is protonated, forming a pyridinium cation, with bromide as the counter-ion. This ionic character makes the entire molecule a salt, which dramatically increases its polarity compared to its free base, 4-(2-bromoethyl)pyridine.

-

Physical State: The compound is expected to be a solid at room temperature, similar to the related compound 4-(bromomethyl)pyridine hydrobromide, which is a white powder with a melting point of 189-192 °C.[5][6]

-

"Like Dissolves Like" Principle: Based on the fundamental principle of "like dissolves like," the ionic, highly polar nature of this salt dictates that it will be most soluble in polar solvents.[7][8] Its solubility is expected to be highest in polar protic solvents that can engage in hydrogen bonding and effectively solvate both the pyridinium cation and the bromide anion. Solubility will likely decrease significantly as the solvent polarity decreases.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding and strong ion-dipole interactions to solvate the pyridinium and bromide ions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to Low | Possess large dipole moments to solvate ions but lack hydrogen bond donating ability.[9] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | Lack the polarity required to overcome the crystal lattice energy of the ionic salt.[7][10] |

Theoretical Framework: Factors Governing Solubility

Several key factors interact to determine the extent to which a solid solute like this compound will dissolve in a given liquid solvent.

-

Solvent-Solute Interactions: For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome two primary forces: the intermolecular forces holding the solvent molecules together and the crystal lattice energy holding the solute molecules in their solid state.[9] Given the ionic nature of the solute, ion-dipole interactions will be the dominant favorable force in polar solvents.

-

Temperature: The dissolution of most solid compounds in liquid solvents is an endothermic process, meaning it absorbs heat from the surroundings.[7] According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8] Therefore, the solubility of this compound is expected to increase at higher temperatures.

-

Molecular Size and Structure: While the molecular size is fixed, the structure of the solvent plays a role. Smaller solvent molecules, like methanol, may penetrate the crystal lattice more easily than larger ones, such as 2-propanol, potentially leading to higher solubility.[9]

A Practical Guide to Experimental Solubility Determination

The absence of published data necessitates a systematic experimental approach. The following workflow and protocols are designed to generate reliable and reproducible solubility data.

General Experimental Workflow

The process begins with a qualitative screening to identify suitable solvents, followed by a rigorous quantitative analysis at controlled temperatures.

Mandatory Safety Precautions

Based on safety data for related compounds, this compound should be handled with care.[11][12][13]

-

Hazard Profile: Assumed to be corrosive and toxic. Causes severe skin burns and eye damage.[5][13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]

-

Handling: Handle in a well-ventilated fume hood. Avoid creating dust.[11]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from moisture.[13]

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of the compound in a range of solvents to select candidates for quantitative analysis.

Materials:

-

This compound

-

Selection of organic solvents (see Table 1)

-

Glass vials (e.g., 4 mL) with caps

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Weigh approximately 10 mg of this compound directly into a glass vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial securely and vortex vigorously for 2-3 minutes at ambient temperature.

-

Visually inspect the vial against a dark background.

-

Classify the solubility based on the following criteria:

-

Soluble: No solid particles are visible. The solution is clear.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the precise mass of solute that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.[14] This method is considered the gold standard for thermodynamic solubility measurement.[15]

Materials:

-

Thermostatically controlled shaker or water bath

-

Scintillation vials or flasks with sealed caps

-

Syringes (e.g., 1-5 mL)

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Analytical balance (4 decimal places)

-

Drying oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (enough to ensure solid remains after equilibrium). For example, add ~100 mg of solute to 5 mL of the chosen solvent.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the slurry for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.[14]

-

Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, dry vial.

-

Mass Determination: a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent completely. This can be done in a drying oven set to a temperature well below the compound's decomposition point or using a rotary evaporator. c. Once all solvent is removed, place the vial in a desiccator to cool to room temperature. d. Weigh the vial again to determine the mass of the dissolved solid residue.

-

Calculation:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Mass of residue = (Mass of vial + residue) - (Mass of empty vial)

-

Solubility (in g / 100 g solvent) = (Mass of residue / Mass of solvent) * 100

-

To express in mg/mL, the density of the solvent at the experimental temperature must be used.

-

Data Presentation and Interpretation

Quantitative results should be meticulously recorded to allow for clear comparison and interpretation. Data should be reported as an average of at least three independent measurements.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |

| Methanol | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| Ethanol | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| Water | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| Other... | 25.0 | Experimental Data | Calculated Data | Calculated Data |

| Methanol | 40.0 | Experimental Data | Calculated Data | Calculated Data |

Conclusion

References

- 1. 120277-01-2|this compound|BLD Pharm [bldpharm.com]

- 2. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 3. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. byjus.com [byjus.com]

- 9. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(2-Bromoethyl)pyridine Hydrobromide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-(2-Bromoethyl)pyridine hydrobromide, a key intermediate in pharmaceutical synthesis and materials science. Understanding the thermal behavior of this compound is critical for ensuring safety, optimizing reaction conditions, and establishing stable storage protocols. This document details the underlying chemical principles of its decomposition, presents robust analytical methodologies for its characterization, and offers field-proven insights for researchers, scientists, and drug development professionals. By integrating thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data with mechanistic chemistry, this guide serves as an essential resource for handling and utilizing this reactive scaffold.

Introduction: Significance of this compound

This compound is a versatile bifunctional molecule, featuring a reactive bromoethyl side chain and a pyridinium salt moiety. Its structure makes it an important building block in the synthesis of a wide range of biologically active molecules and functional materials. The pyridinium core is prevalent in many pharmaceutical agents, while the bromoethyl group serves as a potent electrophile for alkylation reactions.

However, the very features that make this compound synthetically useful also contribute to its potential thermal instability. As a salt containing a good leaving group (bromide) and a potentially reactive side chain, it is susceptible to degradation under thermal stress. An in-depth understanding of its thermal limits and decomposition pathways is not merely an academic exercise; it is a prerequisite for:

-

Safe Handling and Storage: Preventing runaway reactions or pressure buildup in storage containers.[1][2][3]

-

Process Optimization: Defining the maximum temperature for synthetic reactions to avoid impurity formation.

-

Quality Control: Ensuring the stability and purity of the material over its shelf life.

This guide will systematically explore these aspects, providing both theoretical grounding and practical, actionable protocols.

Thermal Stability Profile

The thermal stability of this compound is primarily dictated by the strength of its covalent and ionic bonds. The key events upon heating are the melting point and the onset of decomposition. These are best characterized by the complementary techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Key Thermal Events

Studies on similar pyridinium salts and alkyl halides suggest a multi-stage decomposition process.[4][5][6] The thermal behavior can be summarized as follows:

| Thermal Event | Typical Temperature Range (°C) | Analytical Observation | Significance |

| Melting Point (Tm) | 160 - 175 °C | Sharp endotherm in DSC | Transition from solid to liquid phase. The compound is generally less stable in the molten state. |

| Onset of Decomposition (Tonset) | > 180 °C | First significant mass loss in TGA | The temperature at which the material begins to degrade. This is a critical parameter for process safety. |

| Peak Decomposition (Tpeak) | 200 - 250 °C | Peak of the derivative weight loss curve (DTG) | The temperature of the maximum rate of decomposition for the primary degradation step. |

Note: These values are illustrative and can be influenced by factors such as heating rate, atmospheric conditions, and sample purity.

Decomposition Kinetics and Mechanism

The thermal decomposition of haloalkyl pyridinium salts is a complex process that can proceed through several pathways. For this compound, the decomposition is expected to be initiated by the cleavage of the carbon-bromine bond, which is the weakest covalent bond in the molecule (excluding the ionic association).[5][6]

Proposed Decomposition Pathway

The primary decomposition mechanism is likely a unimolecular elimination reaction (E1 or E2 type), facilitated by the pyridinium ring.

-

Initial Step: Dehydrobromination. The process begins with the elimination of hydrogen bromide (HBr). The acidic proton on the nitrogen and the bromide counter-ion may facilitate this process. This elimination results in the formation of 4-vinylpyridine.

-

Secondary Step: Polymerization/Further Decomposition. The highly reactive 4-vinylpyridine generated in the first step can subsequently polymerize or undergo further fragmentation at elevated temperatures, leading to a complex mixture of products and eventual charring.

dot graph DecompositionPathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=2, height=1]; edge [fontname="Arial", color="#202124"];

// Nodes A [label="4-(2-Bromoethyl)pyridine\nHydrobromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="4-Vinylpyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Hydrogen Bromide (HBr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Polymerization / Char", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Heat (Δ)\n- HBr Elimination"]; B -> C; B -> D; C -> E [label="Further Heating"]; } enddot Caption: Proposed thermal decomposition pathway.

This proposed mechanism is consistent with studies on the thermal degradation of other brominated organic compounds, where the primary step involves the loss of HBr.[5][7][8]

Analytical Methodologies for Stability Assessment

To experimentally determine the thermal profile, TGA and DSC are indispensable. The following protocols are designed to be self-validating by including system suitability checks.

Experimental Workflow

A logical workflow ensures data integrity from sample receipt to final report.

// Connections Calibrate -> TGA [lhead=cluster_analysis]; Calibrate -> DSC; Prep -> TGA; Prep -> DSC; TGA -> ProcessTGA; DSC -> ProcessDSC; ProcessTGA -> Correlate; ProcessDSC -> Correlate; Correlate -> Report; } enddot Caption: Workflow for thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify this loss.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Perform a system suitability test using a certified reference material like calcium oxalate.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere. This prevents oxidative side reactions.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. The heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the initial mass loss step.

-

Calculate the percentage mass loss for each distinct decomposition step.

-

Identify the peak decomposition temperature (Tpeak) from the derivative thermogravimetry (DTG) curve.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Atmosphere: Use a nitrogen purge at 20-50 mL/min.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan prevents mass loss before the decomposition event, which could otherwise interfere with the measurement of thermal events.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 250°C at a heating rate of 10°C/min. The final temperature is chosen to be above the expected melting point but within the main decomposition region observed by TGA.

-

-

Data Analysis:

-

Identify the sharp endothermic peak corresponding to the melting point (Tm).

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Observe any broad exothermic peaks following the melt, which are indicative of decomposition.

-

Implications for Handling, Storage, and Synthesis

The thermal data directly inform best practices in a laboratory or manufacturing setting.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][2] The stability data suggest that storage at ambient temperature is acceptable, but prolonged exposure to temperatures above 40°C should be avoided.

-

Handling: As a corrosive and hazardous material, appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn.[1][2][9][10] Handling should be performed in a chemical fume hood.

-

Synthesis: For reactions involving this compound as a reagent, the reaction temperature should be kept well below the onset of decomposition (e.g., below 150°C) to prevent the formation of vinylpyridine and other degradation impurities. This is crucial for ensuring high purity and yield of the desired product.

Conclusion

This compound is a thermally sensitive compound with a well-defined decomposition profile. Thermal analysis using TGA and DSC reveals that it is stable up to approximately 180°C, after which it undergoes dehydrobromination to form 4-vinylpyridine, followed by subsequent polymerization or degradation. The methodologies and insights provided in this guide enable researchers and developers to handle this valuable reagent safely, establish appropriate storage conditions, and design robust synthetic processes that avoid thermal degradation, thereby ensuring the quality and integrity of their work.

References

- 1. lobachemie.com [lobachemie.com]

- 2. fishersci.ca [fishersci.ca]

- 3. tcichemicals.com [tcichemicals.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. cetjournal.it [cetjournal.it]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. angenechemical.com [angenechemical.com]

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Commercial 4-(2-Bromoethyl)pyridine hydrobromide

Foreword: The Critical Role of Purity in Pharmaceutical Intermediates

4-(2-Bromoethyl)pyridine hydrobromide is a pivotal building block in modern medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromoethyl group and a pyridine core, makes it an essential precursor for a wide array of pharmacologically active molecules. The purity of this intermediate is not a trivial matter; it directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, field-proven framework for the rigorous purity analysis of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each analytical choice. Our approach is rooted in establishing a self-validating system of orthogonal techniques to build a complete and trustworthy purity profile.

Foundational Physicochemical Characterization

Before any purity analysis can commence, a thorough understanding of the compound's fundamental properties is essential. These characteristics influence sample preparation, analytical method selection, and data interpretation. Commercial this compound is the salt form, which enhances stability compared to its free base.[1]

| Property | Value | Source |

| CAS Number | 39232-05-8 (for hydrobromide salt is not universally defined, parent is listed) | [2] |

| Molecular Formula | C₇H₉Br₂N | [3] |

| Molecular Weight | 266.96 g/mol | [3] |

| Appearance | White to light yellow or off-white powder/crystalline solid | [4] |

| Melting Point | Typically in the range of 148-152 °C, but can vary with purity | [4] |

| Solubility | Soluble in solvents like methanol | [4] |

Understanding the Impurity Landscape

A robust purity analysis is predicated on knowing what to look for. Impurities in a commercial batch can originate from several sources: the synthetic route, subsequent degradation, or improper storage. The synthesis of related pyridine hydrobromides often involves bromination of a precursor, which can lead to specific impurities. For instance, methods using N-bromosuccinimide (NBS) are common to avoid handling liquid bromine.[5][6]

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 4-vinylpyridine or 4-pyridineethanol.

-

Reaction Intermediates: Incomplete conversion can leave intermediates in the final product.

-

By-products: Over-bromination, dimerization, or formation of positional isomers (e.g., 2-(2-Bromoethyl)pyridine or 3-(2-Bromoethyl)pyridine derivatives).

-

Reagents: Residual brominating agents or other reagents used in the synthesis.[5]

Potential Degradation Products:

-

Hydrolysis Products: Reaction with trace moisture can lead to the formation of 4-(2-hydroxyethyl)pyridine.

-

Elimination Products: Dehydrobromination can yield 4-vinylpyridine. The parent compound is noted to be sensitive to light and long-term storage.[1]

The following diagram illustrates the logical sources of potential contaminants.

References

- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 2. 4-(2-Bromoethyl)pyridine | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 4-(2-Bromoethyl)pyridine Hydrobromide in Synthesis

Welcome to a detailed exploration of 4-(2-Bromoethyl)pyridine hydrobromide, a cornerstone reagent for introducing the 4-pyridylethyl moiety in modern organic synthesis. This guide moves beyond simple procedural outlines to provide a deeper understanding of the causality behind its application, empowering researchers and drug development professionals to leverage its full potential. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and this precursor provides a reliable pathway for its incorporation.[1][2][3]

Core Characteristics and Strategic Advantages

This compound is a white to off-white crystalline solid. Its hydrobromide salt form confers superior stability and handling properties compared to the free base, which can be less stable. The key to its synthetic utility lies in the primary alkyl bromide, an excellent electrophile poised for nucleophilic substitution reactions.

| Property | Value | Source |

| CAS Number | 120277-01-2 | [4][5] |

| Molecular Formula | C₇H₉Br₂N | [4] |

| Molecular Weight | 266.96 g/mol | [4] |

| Form | Crystalline Solid / Powder | [6][7] |

| Solubility | Soluble in methanol | [6] |

From a practical standpoint, the choice to use the hydrobromide salt is deliberate. It mitigates the volatility and potential for self-reaction or degradation of the free base, ensuring consistency and reproducibility in synthetic protocols.

The Workhorse Reaction: N-Alkylation

The most prevalent application of 4-(2-bromoethyl)pyridine is the alkylation of nitrogen nucleophiles. This reaction is fundamental in the synthesis of a vast array of biologically active molecules, particularly in the development of histamine H3 receptor antagonists.[8][9][10]

Mechanistic Insight

The reaction proceeds via a classical SN2 mechanism. A base is required to deprotonate the nucleophilic amine, generating a more potent nucleophile that readily attacks the electrophilic carbon bearing the bromine atom. The choice of base and solvent is critical and depends on the nucleophilicity and steric hindrance of the amine, as well as its solubility.

-

Bases: For simple primary or secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often sufficient. They are mild, inexpensive, and easily removed during workup. For less nucleophilic amines or hindered systems, a stronger, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferable to drive the reaction to completion.

-

Solvents: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free to react.

Workflow for a General N-Alkylation Protocol

Caption: A generalized workflow for SN2 N-alkylation reactions.

Exemplary Protocol: Synthesis of a Histamine H3 Antagonist Precursor

This protocol details the alkylation of a secondary amine, a common step in the synthesis of potent histamine H3 receptor antagonists which are investigated for neurological and cognitive disorders.[8][9][11][12]

-

Reagent Preparation: To a solution of the secondary amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.5 eq).

-

Reaction Initiation: Stir the suspension vigorously for 15 minutes at room temperature. Add this compound (1.1 eq) portion-wise over 5 minutes.

-

Execution: Heat the reaction mixture to 70 °C and maintain for 4-12 hours.

-

Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the solid potassium salts. Rinse the filter cake with a small amount of acetonitrile.

-

Isolation: Concentrate the combined filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-alkylated product.

Expanding the Scope: O- and S-Alkylation

While less common than N-alkylation, this precursor is also effective for the alkylation of oxygen and sulfur nucleophiles, providing access to pyridylethyl ethers and thioethers. These motifs are also of interest in medicinal chemistry.

Key Mechanistic Differences

The principles of SN2 reaction still apply, but the choice of base is even more critical.

-

O-Alkylation (Phenols): Phenols are less nucleophilic than amines. A moderately strong base like potassium carbonate is often sufficient, but the reaction may require higher temperatures or longer reaction times. For aliphatic alcohols, a much stronger base such as sodium hydride (NaH) is typically necessary to deprotonate the hydroxyl group effectively.

-

S-Alkylation (Thiols): Thiols are excellent nucleophiles. Mild bases like potassium carbonate or even triethylamine are usually sufficient to deprotonate the thiol to the highly nucleophilic thiolate anion, and these reactions often proceed smoothly at room temperature.

Caption: Synthetic pathways from the precursor to bioactive scaffolds.

Safety and Handling: A Professional's Obligation

As with any reactive chemical, adherence to strict safety protocols is non-negotiable. This compound and its related isomers are classified as corrosive and can cause severe skin burns and eye damage.[13][14][15][16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14][17]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][17] Avoid contact with skin and eyes.[13]

-

Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[13][14][17]

-

Spill Response: In case of a spill, absorb with an inert material like clay or diatomaceous earth and dispose of it as hazardous waste.[13]

Conclusion

This compound is more than just a reagent; it is a strategic tool for the efficient introduction of the 4-pyridylethyl pharmacophore. A thorough understanding of its reactivity, coupled with careful selection of reaction conditions, allows for its versatile application in the synthesis of complex molecular targets. Its role in the development of histamine H3 antagonists highlights its significance in modern drug discovery, making it an indispensable precursor in the chemist's arsenal.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 120277-01-2 | VEA27701 [biosynth.com]

- 5. This compound | 120277-01-2 [sigmaaldrich.com]

- 6. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 7. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 8. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A scalable synthesis of a histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

Methodological & Application

Protocol for Selective N-alkylation of Primary Amines with 4-(2-Bromoethyl)pyridine Hydrobromide

Abstract

This application note provides a comprehensive, in-depth technical guide for the selective mono-N-alkylation of primary amines utilizing 4-(2-bromoethyl)pyridine hydrobromide. This transformation is of significant interest to researchers, scientists, and drug development professionals as it introduces a pyridylethyl moiety, a common structural motif in pharmacologically active compounds. This document elucidates the underlying reaction mechanism, details a robust experimental protocol, provides guidance on reaction optimization, and addresses common troubleshooting scenarios. The protocols described herein are designed to be reproducible and scalable, facilitating the synthesis of key intermediates for drug discovery and development.

Introduction

The N-alkylation of primary amines is a fundamental and widely employed transformation in organic synthesis. The introduction of an alkyl group to a primary amine can dramatically modulate the parent molecule's physicochemical properties, including its basicity, lipophilicity, and pharmacological profile. However, a significant challenge in the N-alkylation of primary amines is the propensity for over-alkylation, leading to the formation of undesired tertiary amines and quaternary ammonium salts. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[1][2]

This guide focuses on the use of this compound as an alkylating agent. The resulting N-(2-(pyridin-4-yl)ethyl) substituted amines are valuable building blocks in medicinal chemistry, appearing in a range of biologically active molecules. This document presents a protocol designed to favor selective mono-alkylation, providing researchers with a reliable method to access these important compounds.

Reaction Mechanism and Strategy for Selectivity

The N-alkylation of a primary amine with this compound proceeds via a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the bromoethyl group, displacing the bromide ion.[1]

A key challenge is preventing the secondary amine product from undergoing a second alkylation. A highly effective strategy to achieve mono-selectivity is the "competitive deprotonation/protonation" approach.[3][4][5] In this method, the reaction is performed in the presence of a carefully chosen base. The base deprotonates the primary amine, rendering it nucleophilic and capable of reacting with the alkylating agent. The resulting secondary amine product, being more basic than the starting primary amine, is then protonated by the hydrobromide salt of the unreacted primary amine or the hydrobromide generated during the reaction. This protonated secondary amine is no longer nucleophilic and is thus prevented from further reaction.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy | Semantic Scholar [semanticscholar.org]

Application Note: The Strategic Utility of 4-(2-Bromoethyl)pyridine Hydrobromide in Pharmaceutical Intermediate Synthesis

Abstract

This technical guide provides a comprehensive overview of the application of 4-(2-Bromoethyl)pyridine hydrobromide as a pivotal reagent in the synthesis of pharmaceutical intermediates. We delve into the chemical properties, reactivity, and strategic advantages of this versatile building block. A detailed protocol for a representative N-alkylation reaction is presented, illustrating its utility in constructing the core scaffolds of pharmacologically active molecules, particularly in the development of histamine H1-receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage pyridine-containing synthons in their synthetic campaigns.

Introduction: The Pyridine Moiety in Medicinal Chemistry

The pyridine ring is a privileged scaffold in modern drug discovery, present in a vast array of therapeutic agents.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can engage in crucial interactions with biological targets like enzymes and receptors.[1] Strategic functionalization of the pyridine core allows medicinal chemists to finely tune a compound's pharmacological profile, including its potency, selectivity, and ADME properties.[1]

This compound is a highly valuable bifunctional reagent. It combines the nucleophilic pyridine nitrogen (in its protonated form) with a reactive two-carbon electrophilic side chain, making it an ideal precursor for introducing a pyridylethyl moiety into a target molecule. The hydrobromide salt form enhances the compound's stability, making it easier to handle and store compared to its free base counterpart.[2]

Core Chemistry & Mechanistic Rationale

The primary utility of this compound lies in its capacity as an alkylating agent. The terminal bromine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its application in pharmaceutical synthesis.

The N-Alkylation Reaction: A Gateway to Bioactive Molecules

A predominant application of this reagent is the N-alkylation of primary or secondary amines. This reaction, a classic SN2 (nucleophilic substitution) process, forms a new carbon-nitrogen bond, effectively tethering the pyridylethyl group to a variety of molecular scaffolds.

The reaction typically requires a non-nucleophilic base to deprotonate the amine nucleophile, thereby increasing its reactivity. The hydrobromide salt of the pyridine starting material necessitates the use of at least two equivalents of base: one to neutralize the pyridine hydrobromide and a second to deprotonate the amine nucleophile. Common bases for this transformation include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).

Diagram 1: General N-Alkylation Workflow

Caption: Workflow for a typical N-alkylation reaction using this compound.

Application Case Study: Synthesis of Histamine H1-Receptor Antagonist Scaffolds

Many second-generation histamine H1-receptor antagonists, such as Rupatadine and Desloratadine, feature complex heterocyclic systems.[3] The introduction of a pyridylmethyl or pyridylethyl group onto a core amine structure is a common strategy in the development of these drugs.[3][4] This modification can enhance binding affinity and modulate the pharmacokinetic properties of the final compound.

While specific synthetic routes for commercial drugs are proprietary, we can outline a robust, representative protocol for the synthesis of a key intermediate analogous to those used in the development of H1-antagonists. This protocol details the N-alkylation of a piperazine derivative, a common core in this class of drugs.[5]

Detailed Experimental Protocol: N-Alkylation of Piperazine

This protocol describes the reaction of this compound with a generic piperazine nucleophile.

Reaction Scheme:

Diagram 2: Synthesis of a Pyridylethyl-Piperazine Intermediate

Caption: N-alkylation of piperazine with this compound.

| Parameter | Value |

| Reactant 1 | Piperazine (1.0 equiv) |

| Reactant 2 | This compound (1.1 equiv) |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv) |

| Solvent | N,N-Dimethylformamide (DMF), anhydrous |

| Temperature | Room Temperature (approx. 25°C) |

| Reaction Time | 18-24 hours |

| Monitoring | Thin Layer Chromatography (TLC), LC-MS |

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperazine (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (concentration approx. 0.1-0.5 M).

-

Reagent Addition: Add this compound (1.1 equiv) to the suspension in one portion. The use of a slight excess of the alkylating agent ensures complete consumption of the more valuable piperazine starting material.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically by TLC or LC-MS until the starting piperazine is consumed (typically 18-24 hours).

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes remove the inorganic salts (KBr, K₂CO₃) and residual DMF.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure N-alkylated product.

Safety and Handling

This compound and its related isomers are toxic and corrosive substances that must be handled with appropriate care in a well-ventilated chemical fume hood.[6][7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat at all times.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[8] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, often under an inert atmosphere.[7] The compound is typically stored in a refrigerator to maintain stability.[6]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[6]

-

Conclusion

This compound is a powerful and efficient reagent for introducing the pyridylethyl functional group into organic molecules. Its primary application in N-alkylation reactions provides a reliable and straightforward route to key intermediates for a wide range of pharmaceuticals, most notably in the synthesis of H1-receptor antagonists. The protocol detailed herein offers a robust template for this transformation, which can be adapted for various amine-containing substrates. Proper adherence to safety protocols is essential when handling this reactive and hazardous compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

Application Notes and Protocols for the Synthesis of Functional Materials Using 4-(2-Bromoethyl)pyridine Hydrobromide

Introduction: The Versatility of a Pyridinium Precursor

4-(2-Bromoethyl)pyridine hydrobromide is a versatile bifunctional molecule that serves as a cornerstone in the synthesis of a wide array of functional materials. Its structure, featuring a reactive bromoethyl group and a pyridine ring, allows for sequential or simultaneous chemical modifications, leading to the development of materials with tailored properties. The pyridine moiety can act as a nucleophile, a ligand for metal coordination, a precursor to permanently cationic pyridinium salts, and a pH-responsive unit. The bromoethyl group provides a reactive site for nucleophilic substitution, enabling grafting to and from surfaces and polymer backbones.

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will explore its use in the synthesis of functional polymers, surface modifications, and the creation of materials with applications in drug delivery and antimicrobial coatings. The protocols provided herein are designed to be robust and self-validating, with a focus on the causality behind experimental choices.

Core Applications and Synthetic Strategies

The utility of this compound stems from its ability to introduce the pyridyl functionality into various molecular architectures. This opens up possibilities for creating materials with enhanced properties and functionalities.

Synthesis of Pyridinium-Functionalized Polymers

The quaternization of the pyridine ring with the bromoethyl group of another molecule or the reaction of the bromoethyl group with a polymeric backbone containing nucleophilic sites results in the formation of polymers with pendant pyridinium groups. These cationic polymers have found applications as antimicrobial agents, gene delivery vectors, and components of ionic liquids and conductive polymers.

-

Antimicrobial Activity: The permanent positive charge on the pyridinium ring can interact with and disrupt the negatively charged cell membranes of bacteria and fungi.[1][2]

-